REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:19]=[CH:18][C:5]([C:6]([NH:8][CH:9]([C:15](=[O:17])[CH3:16])[CH2:10][C:11]([O:13][CH3:14])=[O:12])=O)=[CH:4][CH:3]=1.OS(O)(=O)=O>C(OC(=O)C)(=O)C>[CH3:16][C:15]1[O:17][C:6]([C:5]2[CH:18]=[CH:19][C:2]([CH3:1])=[CH:3][CH:4]=2)=[N:8][C:9]=1[CH2:10][C:11]([O:13][CH3:14])=[O:12]
|
Name
|
|
Quantity
|
280 g
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Type
|
reactant
|
Smiles
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CC1=CC=C(C(=O)NC(CC(=O)OC)C(C)=O)C=C1
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Name
|
|
Quantity
|
650 mL
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Type
|
solvent
|
Smiles
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C(C)(=O)OC(C)=O
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Name
|
|
Quantity
|
60 mL
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Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
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Type
|
CUSTOM
|
Details
|
The organic layer was then stirred with 1N NaOH (500 mL) for 1 hour
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
reached 80° C
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Type
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TEMPERATURE
|
Details
|
cooled
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Type
|
CUSTOM
|
Details
|
the acetic anhydride removed in vacuo
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Type
|
ADDITION
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Details
|
The residue was poured into ice water (2 L)
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Type
|
EXTRACTION
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Details
|
extracted with EtOAc (4 L total)
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Type
|
CUSTOM
|
Details
|
separated
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried with MgSO4
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(N=C(O1)C1=CC=C(C=C1)C)CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 223 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 85.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |